molecular formula C12H9NO5S B2783182 (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione CAS No. 945118-09-2

(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B2783182
CAS No.: 945118-09-2
M. Wt: 279.27
InChI Key: RJCXUWQHNCLKLT-SNAWJCMRSA-N
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Description

(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that features a thiazine ring, a furan ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazine Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Heck or Suzuki coupling.

    Functional Group Modifications: Hydroxylation and acylation reactions can be used to introduce the hydroxy and acryloyl groups, respectively.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The acryloyl group can be reduced to an alcohol.

    Substitution: Functional groups on the thiazine or furan rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazine and furan rings often contributes to these biological properties.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects. They could serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: Lacks the furan and acryloyl groups.

    5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione: Lacks the hydroxy group.

    (E)-4-hydroxy-5-(3-(furan-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione: Lacks the methyl group on the furan ring.

Uniqueness

(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione is unique due to the combination of its functional groups and ring structures. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a compound of interest for further study.

Properties

IUPAC Name

6-hydroxy-5-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-1,3-thiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-6-2-3-7(18-6)4-5-8(14)9-10(15)13-12(17)19-11(9)16/h2-5,16H,1H3,(H,13,15,17)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHALRMXXAFKSI-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=C(SC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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